An In-Depth Technical Guide to m-PEG11-Tos for Researchers and Drug Development Professionals
An In-Depth Technical Guide to m-PEG11-Tos for Researchers and Drug Development Professionals
Introduction
m-PEG11-Tos, or α-methoxy-ω-tosyl-undeca(ethylene glycol), is a discrete polyethylene glycol (PEG) derivative of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a methoxy-terminated PEG chain of eleven ethylene glycol units and a tosylate leaving group, provides a unique combination of hydrophilicity, biocompatibility, and reactivity. This guide offers a comprehensive overview of m-PEG11-Tos, including its chemical properties, synthesis, characterization, and applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
m-PEG11-Tos is a well-defined molecule with specific physicochemical properties that are crucial for its application in precise bioconjugation strategies.
| Property | Value | Reference |
| Chemical Formula | C28H50O13S | [1] |
| Molecular Weight | 626.76 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in water, dichloromethane, DMF | |
| Purity | Typically ≥95% | [1] |
Synthesis and Purification
The synthesis of m-PEG11-Tos involves the selective tosylation of the terminal hydroxyl group of methoxy(undecaethylene glycol) (m-PEG11-OH).
Experimental Protocol: Synthesis of m-PEG11-Tos
This protocol is a representative method based on general tosylation procedures for polyethylene glycols.
Materials:
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Methoxy(undecaethylene glycol) (m-PEG11-OH)
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p-Toluenesulfonyl chloride (TsCl)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO3) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: Dissolve methoxy(undecaethylene glycol) (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.5 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon). Cool the reaction mixture to 0 °C using an ice bath.
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Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture. Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
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Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude m-PEG11-Tos by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Purification of PEG Tosylates
Purification of PEG tosylates can be challenging due to their amphipathic nature. Besides column chromatography, other techniques that can be employed include:
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Precipitation: The product can be precipitated from the reaction mixture or a solution by adding a non-solvent like cold diethyl ether.
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Liquid-Liquid Extraction: As described in the workup, a series of aqueous washes can effectively remove unreacted reagents and byproducts.
Characterization
The successful synthesis and purity of m-PEG11-Tos are confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group (singlet, ~3.38 ppm), the ethylene glycol repeating units (multiplet, ~3.64 ppm), the methylene group adjacent to the tosylate group (triplet, ~4.16 ppm), the aromatic protons of the tosyl group (two doublets, ~7.35 and ~7.80 ppm), and the methyl group of the tosyl group (singlet, ~2.45 ppm).
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¹³C NMR: The carbon NMR spectrum will provide signals for the carbons of the PEG backbone (typically in the range of 60-72 ppm), the aromatic carbons of the tosyl group (~128-145 ppm), and the methyl groups (~21.6 ppm for the tosyl methyl and ~59 ppm for the methoxy).
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃-O- | ~3.38 (s) | ~59.0 |
| -O-CH₂-CH₂-O- | ~3.64 (m) | ~70.5 |
| -CH₂-OTs | ~4.16 (t) | ~68.7 |
| Ar-CH₃ | ~2.45 (s) | ~21.6 |
| Ar-H (ortho to SO₂) | ~7.80 (d) | ~127.9 |
| Ar-H (meta to SO₂) | ~7.35 (d) | ~129.8 |
| Ar-C-SO₂ | ~132.9 | |
| Ar-C-CH₃ | ~144.8 |
Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of m-PEG11-Tos. The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 649.75.
Applications in PROTAC Technology
m-PEG11-Tos is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker plays a crucial role in spacing the two ligands—one for the target protein and one for an E3 ubiquitin ligase—to facilitate the formation of a productive ternary complex.
Role of the PEG Linker in PROTACs
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Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.
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Optimal Length and Flexibility: The 11-unit ethylene glycol chain of m-PEG11-Tos provides a specific length and flexibility that can be optimal for inducing the proximity of the target protein and the E3 ligase.
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Synthetic Handle: The tosylate group is an excellent leaving group, allowing for facile reaction with nucleophiles (e.g., amines, thiols, or hydroxyls) on a warhead or E3 ligase ligand to form the final PROTAC.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using m-PEG11-Tos typically involves a multi-step process.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Conclusion
m-PEG11-Tos is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combined with the advantageous properties of the PEG chain and the reactivity of the tosylate group, makes it an ideal linker for the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. This guide provides the foundational technical information necessary for the effective utilization of m-PEG11-Tos in innovative research and therapeutic development.
